molecular formula C6H5ClFNO2S B13469117 3-Amino-4-fluorobenzenesulfonyl chloride

3-Amino-4-fluorobenzenesulfonyl chloride

Cat. No.: B13469117
M. Wt: 209.63 g/mol
InChI Key: FOYGIZOTWJGYSN-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an amino group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-Amino-4-fluorobenzene followed by chlorination. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used in these reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-fluorobenzenesulfonyl chloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

3-amino-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

FOYGIZOTWJGYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)N)F

Origin of Product

United States

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